molecular formula C20H20N2O5S B11591861 prop-2-en-1-yl 6-[4-(methoxycarbonyl)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

prop-2-en-1-yl 6-[4-(methoxycarbonyl)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11591861
M. Wt: 400.4 g/mol
InChI Key: NJCQEQLTRRHZEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prop-2-en-1-yl 6-[4-(methoxycarbonyl)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-en-1-yl 6-[4-(methoxycarbonyl)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves multiple steps, each requiring specific reagents and conditionsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain consistent quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 6-[4-(methoxycarbonyl)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Prop-2-en-1-yl 6-[4-(methoxycarbonyl)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which prop-2-en-1-yl 6-[4-(methoxycarbonyl)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding domains .

Comparison with Similar Compounds

Similar Compounds

Several compounds share structural similarities with prop-2-en-1-yl 6-[4-(methoxycarbonyl)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate, including:

Uniqueness

What sets this compound apart is its combination of functional groups and structural features. This unique combination allows it to interact with a wide range of molecular targets and undergo various chemical reactions, making it a versatile compound for scientific research and industrial applications .

Biological Activity

The compound prop-2-en-1-yl 6-[4-(methoxycarbonyl)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a member of the pyrimido-thiazine family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action and synthesis.

Chemical Structure and Properties

This compound features a complex heterocyclic structure characterized by:

  • Pyrimido-thiazine core : A fused bicyclic system that enhances biological activity.
  • Functional groups : The presence of methoxycarbonyl and carboxylate groups contributes to its solubility and interaction with biological targets.

The molecular formula is C18H18N2O4SC_{18}H_{18}N_2O_4S with a molecular weight of approximately 358.41 g/mol.

Antimicrobial Properties

Research indicates that derivatives of pyrimido-thiazines exhibit significant antimicrobial activity. Specifically:

  • Mechanism : These compounds may inhibit bacterial growth by interfering with key metabolic pathways or disrupting cell wall synthesis.
  • Case Studies : A study demonstrated that related thiazine derivatives effectively inhibited Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus .
Compound NameActivityTarget Organism
Pyrimido-thiazine derivative AStrongBacillus subtilis
Pyrimido-thiazine derivative BModerateStaphylococcus aureus

Anticancer Properties

The anticancer potential of this compound has been explored in several studies:

  • Mechanism : It is believed to exert its effects by inhibiting specific enzymes involved in DNA replication or by inducing apoptosis in cancer cells.
  • Research Findings : In vitro studies have shown that this compound can significantly reduce the viability of various cancer cell lines .
Cell LineIC50 (µM)Activity
HeLa10.5High
MCF715.0Moderate

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit enzymes critical for cellular metabolism or replication.
  • DNA Interaction : The compound could bind to DNA or interfere with its replication process.
  • Signal Transduction Modulation : It may alter signaling pathways that regulate cell growth and apoptosis.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Starting Materials : The synthesis begins with readily available α,β-unsaturated carbonyl compounds and thiourea.
  • Reaction Conditions : Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction.
  • Yield Optimization : Industrial methods focus on optimizing reaction conditions to enhance yield and purity .

Properties

Molecular Formula

C20H20N2O5S

Molecular Weight

400.4 g/mol

IUPAC Name

prop-2-enyl 6-(4-methoxycarbonylphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C20H20N2O5S/c1-4-10-27-19(25)16-12(2)21-20-22(15(23)9-11-28-20)17(16)13-5-7-14(8-6-13)18(24)26-3/h4-8,17H,1,9-11H2,2-3H3

InChI Key

NJCQEQLTRRHZEE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=C(C=C3)C(=O)OC)C(=O)OCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.